

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B1419494

[Get Quote](#)

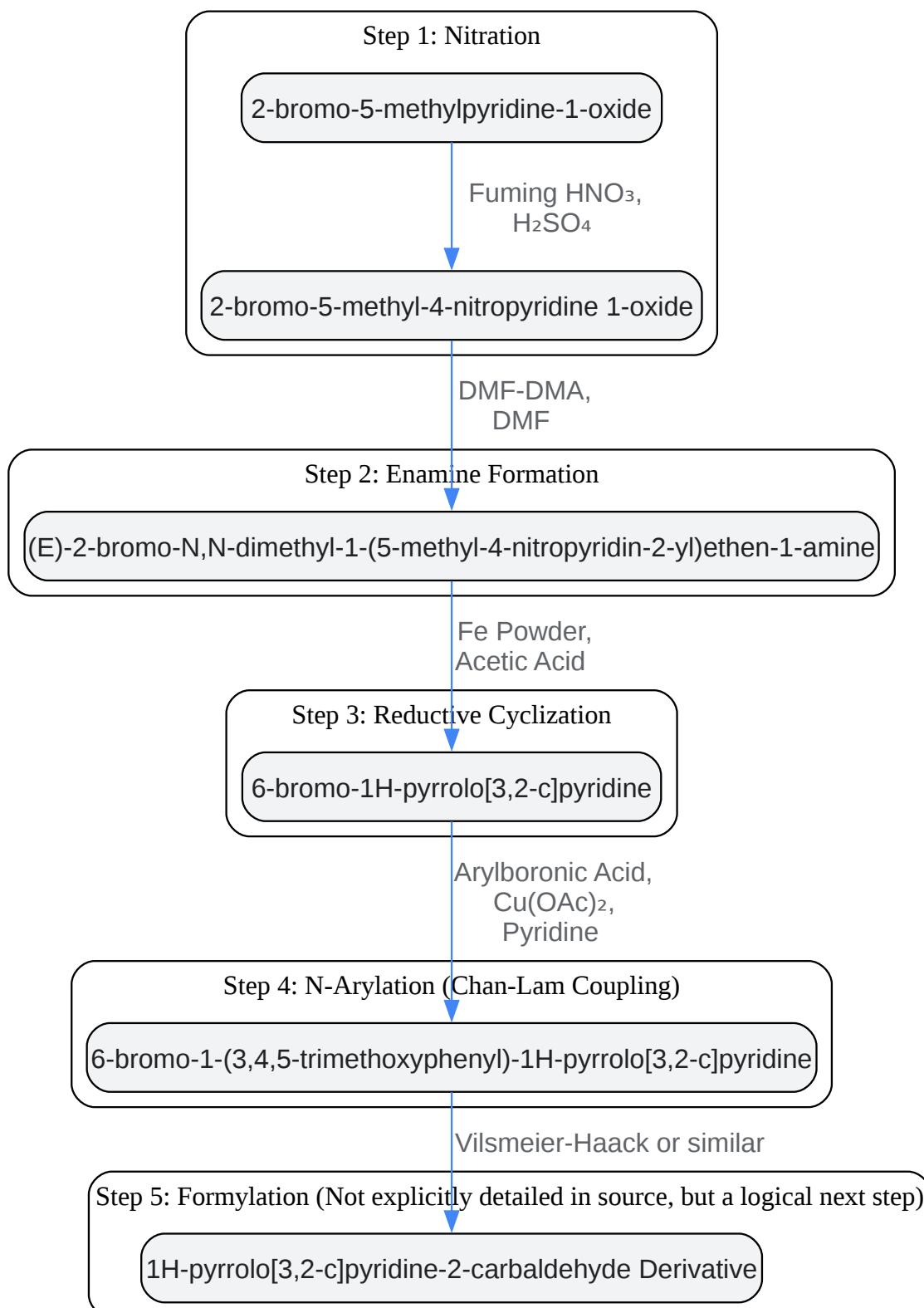
An In-Depth Technical Guide to **1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde**

Authored by a Senior Application Scientist Abstract

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. This guide provides an in-depth examination of its core physicochemical properties, synthesis, reactivity, and applications, particularly in the realm of drug discovery. As a versatile scaffold, its unique electronic and structural features, stemming from the fusion of a pyrrole and a pyridine ring, offer vast opportunities for functionalization. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this compound for novel therapeutic and material science innovations.

Core Physicochemical Properties and Identification

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a bicyclic aromatic aldehyde whose utility is anchored in its distinct chemical identity. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, combined with a reactive carbaldehyde group, makes it a prized intermediate.^{[1][2]}


Quantitative data and key identifiers for this compound are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	630395-95-8	[1] [3] [4] [5]
Molecular Formula	C ₈ H ₆ N ₂ O	[1] [5]
Molecular Weight	146.15 g/mol	[1] [4] [5]
Appearance	Brown solid	[1]
Purity	≥ 96% (HPLC)	[1]
Storage Conditions	Store at 0-8°C, inert atmosphere	[1] [2]
MDL Number	MFCD06738310	[1] [6]
PubChem ID	45079507	[1]

Synthesis Pathway and Experimental Protocol

The synthesis of complex heterocyclic scaffolds is a cornerstone of drug development. The multi-step synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives often involves the construction of a key intermediate, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, which can then be further functionalized.[\[7\]](#)[\[8\]](#) The following represents a validated synthetic approach, explaining the causal logic behind reagent and condition selection.

Diagram of Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 1H-pyrrolo[3,2-c]pyridine derivatives.

Step-by-Step Synthesis Protocol for Key Intermediate (6-bromo-1H-pyrrolo[3,2-c]pyridine)

This protocol is based on synthetic routes described for analogous compounds and serves as a robust framework.^{[7][8]}

- Nitration of 2-bromo-5-methylpyridine-1-oxide:
 - Rationale: Introduction of a nitro group is a critical step to enable the subsequent cyclization to form the pyrrole ring. The use of fuming nitric acid in sulfuric acid provides a powerful nitrating medium necessary for this transformation.
 - Procedure: To a cooled solution (0°C) of 2-bromo-5-methylpyridine-1-oxide in concentrated sulfuric acid, add fuming nitric acid dropwise. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product, 2-bromo-5-methyl-4-nitropyridine 1-oxide. Filter, wash with water, and dry.
- Reaction with DMF-DMA:
 - Rationale: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reacts with the methyl group to form an enamine. This intermediate is essential for the subsequent reductive cyclization that forms the pyrrole ring of the target scaffold.
 - Procedure: Dissolve the nitrated intermediate in N,N-dimethylformamide (DMF). Add DMF-DMA and heat the mixture at 80-100°C for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Once complete, cool the reaction mixture and use the resulting key intermediate in the next step.
- Reductive Cyclization:
 - Rationale: Iron powder in acetic acid is a classic and effective reagent system for the reduction of a nitro group and subsequent intramolecular cyclization to form the pyrrole ring. The acidic medium facilitates the reaction cascade.

- Procedure: To a solution of the enamine intermediate from the previous step in acetic acid, add iron powder portion-wise. The reaction is exothermic and may require cooling. Heat the mixture to reflux for 2-4 hours. After cooling, filter the mixture to remove excess iron and inorganic salts. Concentrate the filtrate under reduced pressure and purify the residue using column chromatography to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[\[8\]](#)

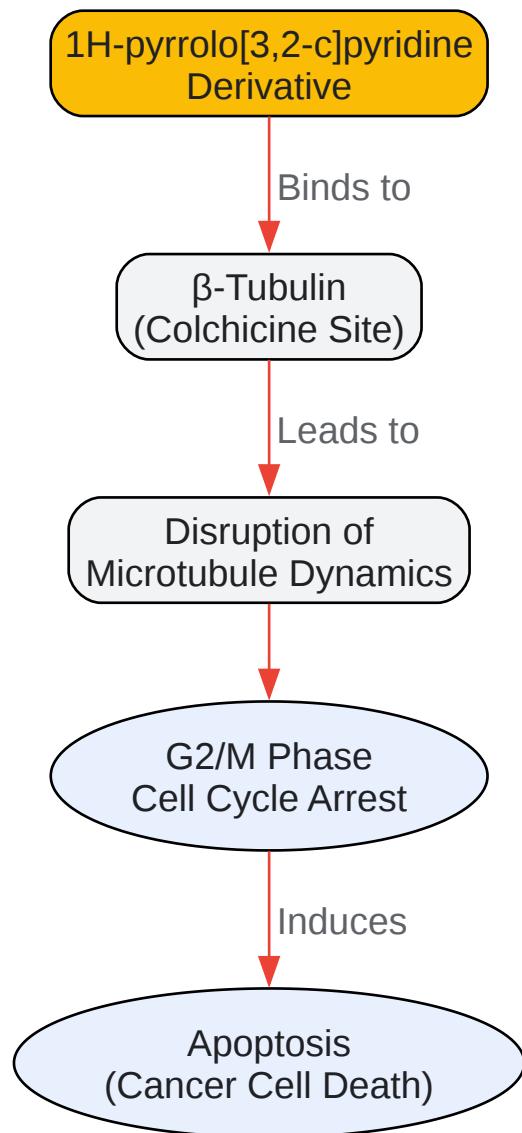
Note: Formylation to yield the final **1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde** would typically follow, often via a Vilsmeier-Haack reaction (POCl₃, DMF) or similar formylation method targeting the electron-rich C2 position of the pyrrole ring.

Chemical Reactivity and Derivatization Potential

The synthetic value of **1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde** lies in its capacity for diverse chemical transformations, making it an ideal starting point for generating compound libraries for high-throughput screening.[\[1\]](#)[\[2\]](#)

- The Aldehyde Handle: The aldehyde group is a versatile functional group amenable to numerous reactions including:
 - Reductive Amination: Forms new amine derivatives, a cornerstone for introducing diverse side chains and modulating pharmacokinetic properties.[\[2\]](#)
 - Wittig Reaction: Allows for the formation of carbon-carbon double bonds.
 - Condensation Reactions: Reacts with active methylene compounds to build more complex molecular architectures.
 - Oxidation/Reduction: Can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing further diversification points.
- The Pyrrolopyridine Core: The nitrogen atoms on both the pyrrole and pyridine rings can be functionalized through alkylation or arylation reactions, such as the Chan-Lam or Buchwald-Hartwig couplings.[\[2\]](#) Halogenated derivatives of the core serve as excellent substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of various aryl or vinyl groups.[\[7\]](#)

Applications in Drug Discovery and Research


The 1H-pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological activity.

Anticancer Applications: Colchicine-Binding Site Inhibition

Recent research has highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents that function as tubulin polymerization inhibitors.[\[7\]](#)[\[8\]](#)

- Mechanism of Action: These compounds bind to the colchicine-binding site on β -tubulin. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for cell division. The disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.[\[7\]](#)[\[8\]](#)
- Significance: A study demonstrated that certain derivatives exhibit potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC_{50} values in the nanomolar range.[\[7\]](#)[\[8\]](#) This makes the scaffold a highly promising lead for the development of next-generation microtubule-targeting cancer therapies.

Diagram of Proposed Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Inhibition of tubulin polymerization by a pyrrolopyridine derivative.

Other Research Applications

- Neurology: The broader class of azaindoles is explored for various neurological targets. The unique properties of this scaffold make it a candidate for developing agents targeting CNS diseases.[\[1\]](#)
- Fluorescent Probes: Derivatives of this compound can be employed as fluorescent probes in cellular imaging techniques, helping to visualize biological processes.[\[1\]](#)

- Material Science: The compound is used in formulating advanced materials, including specialized polymers and nanomaterials.[1]

Handling, Storage, and Safety

Prudent laboratory practice is paramount when handling any reactive chemical intermediate.

- Storage: **1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde** should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 0-8°C to maintain its stability and prevent degradation.[1][2]
- Safety: Users should consult the Safety Data Sheet (SDS) before use.[9] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is more than a simple chemical reagent; it is a versatile platform for innovation. Its established physicochemical properties, well-understood reactivity, and demonstrated utility in synthesizing potent bioactive molecules, particularly in oncology, underscore its importance. For research teams in drug discovery and materials science, this compound offers a reliable and promising starting point for developing novel and impactful chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde|CAS 25957-65-7 [benchchem.com]
- 3. 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde – Ascendex Scientific, LLC [ascendexllc.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scbt.com [scbt.com]
- 6. 630395-95-8 | 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde - AiFChem [aifchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1419494#1h-pyrrolo-3-2-c-pyridine-2-carbaldehyde-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com